molecular formula C13H13IN2 B13100368 N1-(4-Iodophenyl)-5-methylbenzene-1,2-diamine

N1-(4-Iodophenyl)-5-methylbenzene-1,2-diamine

Cat. No.: B13100368
M. Wt: 324.16 g/mol
InChI Key: UBAKRPAJSXQJAV-UHFFFAOYSA-N
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Description

N1-(4-Iodophenyl)-5-methylbenzene-1,2-diamine is an organic compound that features an iodine atom attached to a phenyl ring, which is further connected to a benzene ring with two amine groups and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(4-Iodophenyl)-5-methylbenzene-1,2-diamine can be achieved through several methods. One common approach involves the Suzuki–Miyaura cross-coupling reaction, where a boronic acid derivative reacts with an aryl halide in the presence of a palladium catalyst

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura reactions, utilizing efficient palladium catalysts and optimized reaction conditions to ensure high yields and purity. The use of continuous flow reactors can further enhance the scalability and efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N1-(4-Iodophenyl)-5-methylbenzene-1,2-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the nitro groups to amines.

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Nucleophiles like sodium azide or thiols can be used to replace the iodine atom.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N1-(4-Iodophenyl)-5-methylbenzene-1,2-diamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N1-(4-Iodophenyl)-5-methylbenzene-1,2-diamine involves its interaction with specific molecular targets. The iodine atom and amine groups play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N1-(4-Iodophenyl)-5-methylbenzene-1,2-diamine is unique due to its combination of an iodophenyl group with a benzene ring containing two amine groups and a methyl group. This structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C13H13IN2

Molecular Weight

324.16 g/mol

IUPAC Name

2-N-(4-iodophenyl)-4-methylbenzene-1,2-diamine

InChI

InChI=1S/C13H13IN2/c1-9-2-7-12(15)13(8-9)16-11-5-3-10(14)4-6-11/h2-8,16H,15H2,1H3

InChI Key

UBAKRPAJSXQJAV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)N)NC2=CC=C(C=C2)I

Origin of Product

United States

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